molecular formula C14H34N6 B14659918 1,4,7,10,13,17-Hexaazacycloicosane CAS No. 51271-97-7

1,4,7,10,13,17-Hexaazacycloicosane

Cat. No.: B14659918
CAS No.: 51271-97-7
M. Wt: 286.46 g/mol
InChI Key: KJLFPOVPZRDZAP-UHFFFAOYSA-N
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Description

1,4,7,10,13,17-Hexaazacycloicosane is a macrocyclic compound that belongs to the class of hexaazamacrocycles. These compounds are characterized by their large ring structures containing multiple nitrogen atoms. The unique structure of this compound allows it to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,4,7,10,13,17-Hexaazacycloicosane typically involves the Richman–Atkins cyclization method. This method uses caesium carbonate to construct the macrocycle from 3-benzoyl-N1, N5-ditosyl-3-azapentane-1,5-diamine and the appropriate fully N-tosylated Nα, Nω-bis(2-mesyloxyethyl) tri- or tetra-amine . The benzoyl group is selectively removed with potassium tert-butoxide, and the exposed nitrogen atom is reacted with N-tosylaziridine. The tosyl protections are then removed with hydrogen bromide in acetic acid, and the product is converted to a free base with the aid of a strong anion exchange resin (OH− form) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of macrocyclic synthesis and purification are generally applied. These methods often involve large-scale cyclization reactions followed by purification steps such as recrystallization and chromatography to obtain the desired macrocyclic compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,17-Hexaazacycloicosane undergoes various chemical reactions, including:

    Complexation Reactions: Forms stable complexes with metal ions.

    Substitution Reactions: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo redox reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Metal Complexes: Stable metal-ligand complexes.

    Substituted Derivatives: Various substituted macrocyclic compounds depending on the reagents used.

Scientific Research Applications

1,4,7,10,13,17-Hexaazacycloicosane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10,13,17-Hexaazacycloicosane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence various molecular targets and pathways, depending on the specific metal ion involved and the context of the application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10,13,17-Hexaazacycloicosane is unique due to its specific ring size and the presence of six nitrogen atoms, which provide multiple coordination sites for metal ions. This makes it particularly effective in forming stable complexes and useful in a variety of applications where metal ion coordination is essential.

Properties

CAS No.

51271-97-7

Molecular Formula

C14H34N6

Molecular Weight

286.46 g/mol

IUPAC Name

1,4,7,10,13,17-hexazacycloicosane

InChI

InChI=1S/C14H34N6/c1-3-15-4-2-6-17-8-10-19-12-14-20-13-11-18-9-7-16-5-1/h15-20H,1-14H2

InChI Key

KJLFPOVPZRDZAP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCCNCCNCCNCCNCCNC1

Origin of Product

United States

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